5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer and other diseases. This compound was first synthesized in the early 2000s and has since been the subject of extensive scientific research. In
Wirkmechanismus
5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 works by inhibiting the activity of Rho GTPases, which are involved in cell migration and invasion. Specifically, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 binds to the Rho GTPase and prevents it from interacting with downstream effectors, which inhibits its activity. This inhibition leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have several biochemical and physiological effects. In cancer, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to inhibit the activity of Rho GTPases, which leads to a decrease in tumor growth and metastasis. Additionally, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease, where it has been shown to inhibit the activity of smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 is that it has been shown to have potential therapeutic applications in cancer and other diseases. Additionally, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 is a small molecule inhibitor, which makes it easier to work with in lab experiments. However, one limitation of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864. One direction is to explore the potential therapeutic applications of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 in other diseases, such as neurological disorders. Additionally, future research could focus on improving the synthesis and purification methods for 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864, which could make it more accessible for lab experiments. Finally, future research could explore the use of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 in combination with other therapeutic agents, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-ethyl-3-hydroxyazetidine and sodium sulfite to produce the final product. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have potential therapeutic applications in cancer and other diseases. In cancer, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to inhibit the activity of Rho GTPases, which are involved in cell migration and invasion. This inhibition leads to a decrease in tumor growth and metastasis. Additionally, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease, where it has been shown to inhibit the activity of smooth muscle cells.
Eigenschaften
IUPAC Name |
5-(3-ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-4-14(18)7-15(8-14)21(19,20)12-6-11(13(16)17)9(2)5-10(12)3/h5-6,18H,4,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVLIRXSHNMVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.